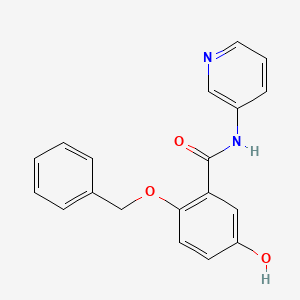
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Beschreibung
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxy group, and a phenylmethyl ether linkage
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H16N2O3/c22-16-8-9-18(24-13-14-5-2-1-3-6-14)17(11-16)19(23)21-15-7-4-10-20-12-15/h1-12,22H,13H2,(H,21,23) |
InChI-Schlüssel |
IIPUXHBGINOLKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 3-pyridinylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Etherification: The phenylmethyl ether linkage is formed by reacting the hydroxy-substituted benzamide with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of phenol and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The phenylmethyl ether linkage may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-5-nitrobenzamide: Similar structure but with a nitro group instead of a phenylmethyl ether linkage.
3-hydroxy-2-pyridinylbenzamide: Lacks the phenylmethyl ether linkage but has a similar core structure.
5-hydroxy-2-(phenylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
Uniqueness
5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the phenylmethyl ether linkage, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


